molecular formula C10H19NO5S B189800 (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate CAS No. 142253-57-4

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate

Cat. No. B189800
Key on ui cas rn: 142253-57-4
M. Wt: 265.33 g/mol
InChI Key: LVYVGVJPTGKRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193714B2

Procedure details

To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (8.8 g, 47 mmol) in DCM (188 mL) at 0° C., triethylamine (7.8 mL, 56 mmol) was added in one portion. Then, neat methanesulfonyl chloride (4.38 mL, 56 mmol) was added via an additional funnel over 30 minutes. The resulting mixture was stirred at 0° C. for 1.5 h. Upon completion of the reaction, water (100 mL) and sat'd aqueous ammonium chloride (100 mL) were added respectively. The organic phase was separated and washed twice with water, washed with brine, dried over Na2SO4, filtered, and concentrated to afford the crude tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate as a pale yellow oil (12.5 g). This compound was used directly for the next step without further purification.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
188 mL
Type
solvent
Reaction Step One
Quantity
4.38 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:6][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:4]1.C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23].[Cl-].[NH4+]>C(Cl)Cl.O>[CH3:21][S:22]([O:1][CH2:2][CH:3]1[CH2:6][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:4]1)(=[O:24])=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
OCC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
188 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.38 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added respectively
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed twice with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CS(=O)(=O)OCC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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